(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes a pyrrolidinone ring, a benzo[d]thiazole moiety, and a fluoro-substituted alkyne group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives, often using dehydrating agents like phosphorus oxychloride.
Introduction of the Fluoro-Substituted Alkyne Group: This step involves the alkylation of the benzo[d]thiazole derivative with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step is the coupling of the pyrrolidinone and benzo[d]thiazole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating diseases, particularly those involving inflammation or cancer, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could contribute to the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted alkyne group may facilitate binding to active sites, while the benzo[d]thiazole moiety could interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Uniqueness
Compared to similar compounds, (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide stands out due to the presence of the fluoro group, which can significantly influence its reactivity and binding properties. The fluoro group can enhance the compound’s stability and bioavailability, making it a more attractive candidate for various applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-2-8-19-15-10(17)4-3-5-11(15)24-16(19)18-12(21)9-20-13(22)6-7-14(20)23/h1,3-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQADBVOUHTRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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